1-Phenyl-1,2-propanedione-2-oxime
Overview
Description
1-Phenyl-1,2-propanedione-2-oxime is an organic compound with the molecular formula C9H9NO2. It is also known by other names such as 2-(Hydroxyimino)propiophenone and α-Isonitrosopropiophenone . This compound is characterized by its white to light yellow crystalline appearance and is used in various chemical reactions and applications .
Preparation Methods
1-Phenyl-1,2-propanedione-2-oxime can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures . Another method involves the reaction of 1-phenyl-1,2-propanedione with derivatives of carbonyl oxime .
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research and specialized applications rather than large-scale industrial use .
Chemical Reactions Analysis
1-Phenyl-1,2-propanedione-2-oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include nitroso derivatives, amines, and substituted phenylpropanediones .
Scientific Research Applications
1-Phenyl-1,2-propanedione-2-oxime has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of cyclometalated iridium complexes for photophysical and electrochemical studies.
Biology and Medicine: The compound is used in the synthesis of hydroimidazothiazoles via iodination and cyclization reactions, which have potential biological activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2-propanedione-2-oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxime group (-C=NOH) can participate in nucleophilic addition reactions, while the phenyl group can stabilize reaction intermediates through resonance effects . These properties make it a versatile compound in synthetic organic chemistry.
Comparison with Similar Compounds
1-Phenyl-1,2-propanedione-2-oxime can be compared with similar compounds such as:
2-(Hydroxyimino)propiophenone: Similar in structure but may have different reactivity due to the position of the oxime group.
α-Isonitrosopropiophenone: Another name for the same compound, highlighting its isonitroso functional group.
Propiophenone, isonitroso-: A related compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the stability provided by the phenyl group, making it suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINLRNGSGGJJT-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051602 | |
Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-51-7 | |
Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanedione, 1-phenyl-, 2-oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyiminopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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